molecular formula C14H19FN2O3 B13119555 Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13119555
M. Wt: 282.31 g/mol
InChI Key: VDCJYFFCQSDQSR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position, a hydroxyl group at the 3-position of the pyrrolidine ring, and a 5-fluoropyridin-3-yl substituent. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, a common strategy in pharmaceutical synthesis to modulate reactivity and solubility during multi-step reactions . The 5-fluoropyridin-3-yl substituent introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity in target interactions. This compound is likely utilized as an intermediate in drug discovery, particularly in the development of kinase inhibitors or neuroactive agents, where fluorinated pyridine motifs are prevalent .

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O3/c1-13(2,3)20-12(18)17-5-4-14(19,9-17)10-6-11(15)8-16-7-10/h6-8,19H,4-5,9H2,1-3H3

InChI Key

VDCJYFFCQSDQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CN=C2)F)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a fluoropyridine derivative with a suitable pyrrolidine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF). The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate under basic conditions to yield the desired compound .

Chemical Reactions Analysis

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can be compared to analogous pyrrolidine and pyridine derivatives. Below is a detailed analysis:

Substituents on the Pyridine Ring

  • Compound A () : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate features a bromo-methoxy substituent on pyridin-2-yl. The bromine atom increases molecular weight and lipophilicity (higher logP), while the methoxy group contributes moderate electron-donating effects, contrasting with fluorine’s electronic profile .
  • Compound B (): (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate contains a 2-fluoro substituent on pyridin-3-yl. The fluorine’s position (2 vs.

Functional Groups on the Pyrrolidine Ring

  • Target Compound: The 3-hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents like water or ethanol .
  • Compound C (): tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate replaces the hydroxyl group with an amino group. This substitution introduces basicity (pKa ~9–10), altering pharmacokinetic properties such as membrane permeability and enzymatic degradation .
  • Compound D () : tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate incorporates an ethoxy-oxoethyl ester. The ester group may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .

Protective Groups and Stability

  • Target Compound : The Boc group is stable under basic and mildly acidic conditions but cleaved under strong acids (e.g., TFA), making it suitable for stepwise synthesis .
  • Compound E () : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate uses a dimethoxymethyl group, which is acid-labile but less robust than Boc under oxidative conditions .

Physicochemical Properties

A comparative table of key properties is provided below:

Compound Pyridine Substituent Pyrrolidine Substituent Molecular Weight (g/mol) logP (Predicted) Key Functional Features
Target Compound 5-fluoro (pyridin-3-yl) 3-hydroxyl ~310.3 (estimated) ~1.2 Hydroxyl, Fluoropyridine, Boc
Compound A () 5-bromo-3-methoxy -OCH2- ~427.3 ~2.8 Bromo, Methoxy, Boc
Compound C () None 3-amino, 4-fluoro ~246.3 ~1.5 Amino, Fluoro, Boc
Compound D () None 3-(ethoxy-oxoethyl) ~315.4 ~1.8 Ester, Hydroxyl, Boc

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